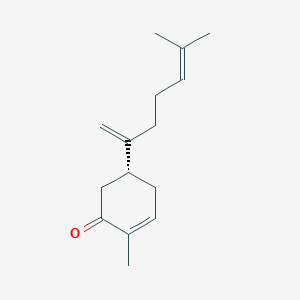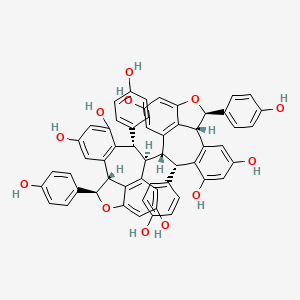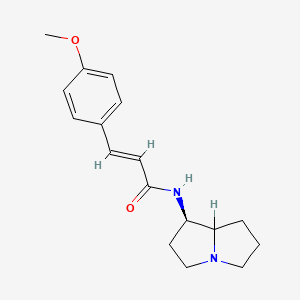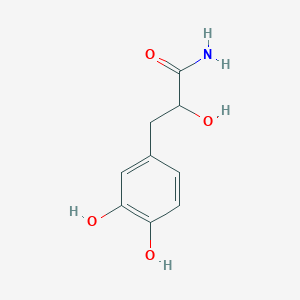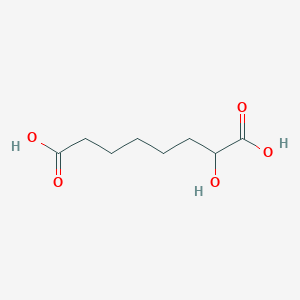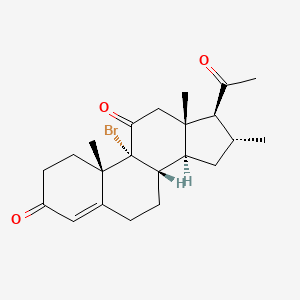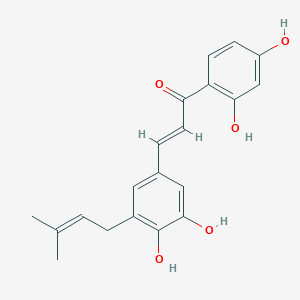
1-(3-氯苯基)胍
描述
1-(3-Chlorophenyl)guanidine, also known as CPG, is an organochlorine compound with a wide range of uses in research and industry. It is a versatile compound that is used in a variety of scientific applications, including as a reagent in organic synthesis, a catalyst for polymerization, and a precursor for various pharmaceuticals. CPG has also been studied for its possible use in biological systems, such as for enzyme inhibition, as an anti-microbial agent, and as a potential drug target.
科学研究应用
心脏保护功效
已经研究了1-(3-氯苯基)胍和其类似物在心脏保护中的潜力。一项研究合成了一系列(5-芳基呋喃-2-基甲酰)胍,包括含有氯苯基团的化合物,并评估了它们对缺血再灌注损伤的功效。特定一种化合物在大鼠心肌梗死模型中显示出明显的梗死面积减小,并在体外改善了心脏收缩功能,展示了这类化合物在心脏保护中的潜力 (Lee et al., 2005)。
手性超碱
改性胍,包括1-(3-氯苯基)胍衍生物,已被探索作为潜在的手性超碱。这些碱在有机化学中至关重要,因为它们在亲核催化、阴离子识别和配位化学中发挥作用。Isobe等人(2000)的研究通过氯胺基衍生物合成了这些化合物,展示了它们的多功能性和在有机合成中的潜在应用 (Isobe, Fukuda, Ishikawa, 2000)。
α7尼古丁乙酰胆碱受体拮抗作用
N1H-和N1-取代苯基胍,包括N-(3-氯苯基)胍,已被确认为新型α7尼古丁乙酰胆碱(nACh)受体拮抗剂。Alwassil等人(2021)合成了一系列化合物以研究结构活性关系,发现对氯基的修饰和特定取代基的存在影响了对α7 nAChRs的效力。这项研究暗示了在神经学和药理学中的潜在应用 (Alwassil et al., 2021)。
抗菌应用
三取代胍,包括含有2-氯苯基的化合物,已被合成并评估其抗菌功效。Muhammad Said等人(2015)研究了这些化合物及其铜(II)络合物,发现一些表现出良好的杀菌活性。这表明了在开发新的抗菌剂方面的潜在应用 (Said et al., 2015)。
生物医学研究和药物合成
胍功能团,包括1-(3-氯苯基)胍等变体,在各种制药品和生产化妆品成分的合成方法中占据重要地位。Sa̧czewski和Balewski(2013)讨论了含有胍的化合物的治疗应用和生物活性,强调了它们在药物发现和开发中的重要性 (Sa̧czewski, Balewski, 2013)。
DNA分离和分析
相关化合物盐酸胍已被用于从各种来源中分离DNA和RNA。Pramanick等人(1976)描述了一种使用盐酸胍分离DNA的方法,突出了它在分子生物学和遗传研究中的实用性 (Pramanick, Forstová, Pivec, 1976)。
作用机制
Target of Action
1-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is a strong organic base used to treat muscle weakness and fatigue associated with certain medical conditions . The primary targets of guanidine are believed to be the aldehyde dehydrogenase, mitochondrial inhibitor, and several other proteins . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.
Mode of Action
Guanidine, the parent compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that 1-(3-Chlorophenyl)guanidine may share similar mechanisms.
Biochemical Pathways
Guanidine and its derivatives can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . They also have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage . These effects could potentially disrupt various biochemical pathways and their downstream effects.
Pharmacokinetics
The half-life of guanidine is approximately 7-8 hours . These properties may influence the bioavailability of 1-(3-Chlorophenyl)guanidine.
Result of Action
The chlorinated by-products of guanidine, such as 1-(3-Chlorophenyl)guanidine, have been shown to exert significant toxicity . They can cause genotoxic effects in the form of DNA double strand breaks, as suggested by RNA-sequencing results . This was further validated by an increased expression of genes associated with DNA damage response .
Action Environment
The action of 1-(3-Chlorophenyl)guanidine can be influenced by environmental factors. For instance, its introduction to aquatic environments and potentially water supplies can lead to the formation of toxic and genotoxic chlorinated products . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.
属性
IUPAC Name |
2-(3-chlorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLMIHRZURMFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438841 | |
| Record name | 3-Chlorophenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-41-1 | |
| Record name | 3-Chlorophenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)
